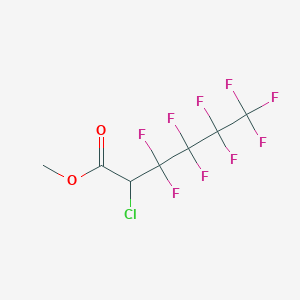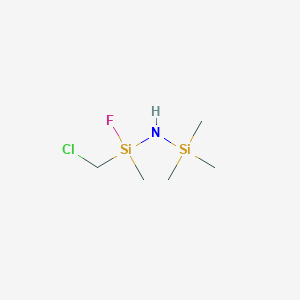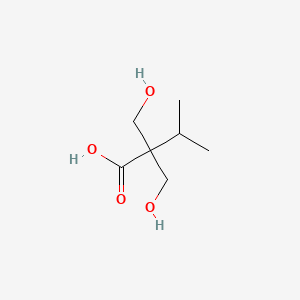![molecular formula C17H24N2O3 B14308321 Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate CAS No. 116512-93-7](/img/structure/B14308321.png)
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate is a synthetic compound known for its structural complexity and potential applications in various fields. This compound is characterized by a piperidine ring substituted with a phenyl(propanoyl)amino group and an ethyl ester group. It is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with phenyl(propanoyl)amino groups under controlled conditions. One common method includes the use of intermediates such as 1-substituted-4-[phenyl(propanoyl)amino]piperidine-4-carbonitrile derivatives . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistency and efficiency. The choice of reagents and conditions is critical to minimize by-products and maximize the yield of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of pain and other conditions.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with opioid receptors, leading to analgesic effects .
Comparación Con Compuestos Similares
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate can be compared with other similar compounds, such as:
Fentanyl analogues: These compounds share a similar piperidine structure and are known for their potent analgesic properties.
Remifentanil: This compound is structurally related and is used as a short-acting opioid analgesic.
Carfentanil: Another potent opioid, carfentanil is used primarily in veterinary medicine.
Propiedades
Número CAS |
116512-93-7 |
|---|---|
Fórmula molecular |
C17H24N2O3 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
ethyl 4-(N-propanoylanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-3-16(20)19(14-8-6-5-7-9-14)15-10-12-18(13-11-15)17(21)22-4-2/h5-9,15H,3-4,10-13H2,1-2H3 |
Clave InChI |
JYOGTADXKSANSM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1)C(=O)OCC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


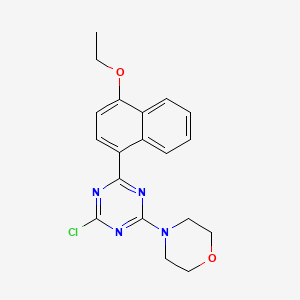
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)
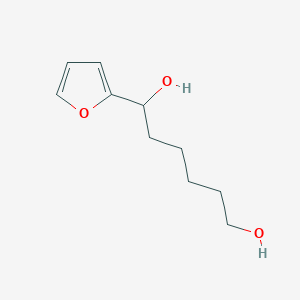


![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)
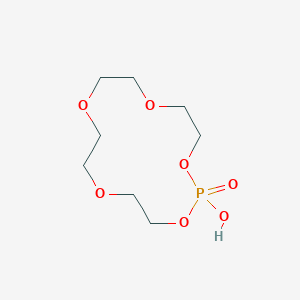
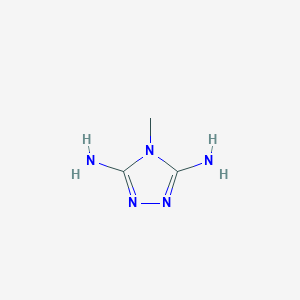
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)
